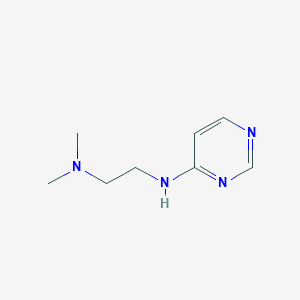

4-(2-Dimethylaminoethylamino)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

N',N'-dimethyl-N-pyrimidin-4-ylethane-1,2-diamine |

InChI |

InChI=1S/C8H14N4/c1-12(2)6-5-10-8-3-4-9-7-11-8/h3-4,7H,5-6H2,1-2H3,(H,9,10,11) |

InChI Key |

WFJWKRMBGPGRIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=NC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2 Dimethylaminoethylamino Pyrimidine and Its Analogues

Strategies for Core Pyrimidine (B1678525) Ring Formation

The construction of the central pyrimidine ring can be achieved through various synthetic strategies, broadly categorized into multi-step approaches from simpler pyrimidine precursors and more convergent one-pot or multicomponent reactions.

Multi-Step Approaches from Simpler Pyrimidine Precursors

A common and versatile method for the synthesis of 4-substituted pyrimidines involves the modification of readily available pyrimidine precursors. A typical multi-step sequence begins with a pyrimidin-4-one or a related derivative, which is then activated for subsequent nucleophilic substitution.

One established route involves the conversion of a pyrimidin-4-one to a 4-chloropyrimidine. This is often accomplished by treating the pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloropyrimidine is a key intermediate, as the chlorine atom at the C4-position is a good leaving group, susceptible to displacement by various nucleophiles.

For instance, the synthesis can commence from uracil, which is a readily available and inexpensive starting material. Uracil can be converted to 2,4-dichloropyrimidine, which then serves as a versatile precursor for the selective introduction of different substituents at the C2 and C4 positions. The greater reactivity of the C4 position towards nucleophilic attack allows for the regioselective introduction of the desired amine side chain.

One-Pot and Multicomponent Cyclization Reactions

In contrast to multi-step syntheses, one-pot and multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to the pyrimidine core. These reactions involve the simultaneous or sequential combination of three or more reactants in a single reaction vessel to form the desired heterocyclic product.

The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. While the classical Biginelli reaction yields dihydropyrimidones, modifications and related multicomponent approaches can be employed to synthesize fully aromatic pyrimidine systems. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or guanidine derivative. By carefully selecting the starting materials, it is possible to construct a pyrimidine ring with the desired substitution pattern for further functionalization.

Another approach involves the cyclocondensation of β-keto esters with amidines. This method can be promoted by ultrasound irradiation, leading to the formation of highly substituted 4-pyrimidinols. These intermediates can then be further functionalized, for example, through tosylation followed by a Suzuki-Miyaura cross-coupling to introduce an aryl group at the 4-position.

More advanced one-pot procedures can involve a cascade of reactions. For example, a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂) can be used to synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate.

| Reaction Type | Starting Materials | Key Features |

| Multi-step Synthesis | Pyrimidin-4-one, Uracil | Stepwise functionalization, good control over substitution |

| Biginelli-like MCR | β-dicarbonyl compound, Aldehyde, Urea/Guanidine | Convergent, atom-economical, can be modified for aromatic pyrimidines |

| Cyclocondensation | β-keto ester, Amidine | Ultrasound promotion, leads to 4-pyrimidinol intermediates |

| Three-component Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ catalysis, yields 4,5-disubstituted pyrimidines |

Functionalization and Derivatization Approaches

Once the pyrimidine core is established, further functionalization can be carried out to introduce or modify the desired side chains.

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of the 2-(dimethylamino)ethylamino side chain at the C4-position of the pyrimidine ring is most commonly achieved through a nucleophilic aromatic substitution (SNA) reaction. This reaction typically involves a 4-halopyrimidine, most often 4-chloropyrimidine, as the electrophilic substrate and N,N-dimethylethylenediamine as the nucleophile.

The reaction of 2,4-dihalopyrimidines with nucleophiles generally results in the selective displacement of the halide at the more reactive 4-position. This regioselectivity is a well-established principle in pyrimidine chemistry. The reaction of 2-chloro-4-(1',3'-dithian-2'-yl)pyrimidine with N,N-dimethylethylenediamine, for example, exclusively affords the C-4 substituted product.

The reaction conditions for this nucleophilic substitution can vary, but it is often carried out in a suitable solvent such as an alcohol or a polar aprotic solvent, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. In some cases, the reaction can be promoted by acidic conditions, particularly when using less nucleophilic anilines. However, for aliphatic amines like N,N-dimethylethylenediamine, basic or neutral conditions are more common.

Alkylation and Condensation Reactions in Side Chain Elaboration

Further derivatization of the 4-(2-dimethylaminoethylamino)pyrimidine can be achieved through alkylation or condensation reactions on the side chain. These modifications can be used to introduce additional functional groups or to extend the side chain.

Alkylation Reactions:

N-alkylation can be performed on the secondary amine of a precursor, such as N'-(pyrimidin-4-yl)ethane-1,2-diamine, using an appropriate alkyl halide. For example, reaction with methyl iodide or dimethyl sulfate in the presence of a base would introduce the two methyl groups on the terminal nitrogen to yield the final this compound. The choice of base and solvent is crucial to control the extent of alkylation and to avoid side reactions.

Condensation Reactions:

Condensation reactions provide another avenue for side chain elaboration. Reductive amination is a powerful method for forming C-N bonds. For instance, a 4-(2-aminoethylamino)pyrimidine could be reacted with an aldehyde or ketone, such as dimethylaminoacetaldehyde, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce a dimethylaminoethyl group. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The Mannich reaction is another useful three-component condensation reaction. It involves the aminoalkylation of a carbon acid using formaldehyde and a primary or secondary amine. While direct application to the pyrimidine core at the C5 position is more common, modifications of this reaction could potentially be used to functionalize the side chain, for example, by reacting a precursor with a suitable C-H acidic proton with formaldehyde and dimethylamine.

| Reaction Type | Substrate | Reagents | Product Feature |

| N-Alkylation | 4-(2-aminoethylamino)pyrimidine | Alkyl halide, Base | Addition of alkyl groups to the side-chain nitrogen |

| Reductive Amination | 4-(2-aminoethylamino)pyrimidine | Aldehyde/Ketone, Reducing agent | Formation of a new C-N bond in the side chain |

| Mannich Reaction | Activated C-H in a precursor | Formaldehyde, Dimethylamine | Introduction of a dimethylaminomethyl group |

Regioselective Amination Techniques

Achieving regioselectivity in the amination of pyrimidines is crucial, especially when multiple reactive sites are present. The inherent reactivity of the C4 position in 4-halopyrimidines often provides a high degree of regioselectivity in nucleophilic substitution reactions.

When starting with polychlorinated pyrimidines, the choice of reaction conditions and the nature of the amine nucleophile can influence the site of substitution. For instance, in the reaction of 2,4-dichloropyrimidines with amines, the first substitution almost invariably occurs at the C4 position.

To achieve amination at other positions, such as C2, specific strategies are required. This can involve the use of protecting groups or the strategic choice of precursors where the desired position is more activated. For the synthesis of this compound, the focus remains on the highly favorable and regioselective substitution at the C4 position.

Approaches for Fused Pyrimidine Systems Incorporating Dimethylaminoethyl Moieties

The synthesis of fused pyrimidine systems that incorporate the dimethylaminoethyl moiety often involves multi-step reactions, beginning with the construction of a core pyrimidine structure followed by the introduction of the side chain and subsequent cyclization to form the fused ring system. Various strategies have been developed to synthesize a diverse range of these compounds, which are of significant interest in medicinal chemistry.

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a variety of methods. One common approach involves a one-pot, three-component reaction. For instance, derivatives of pyrimido[4,5-d]pyrimidine (B13093195) can be synthesized using 6-[(dimethylamino)methylene]-1,3-dimethylaminouracil, terephthalaldehyde, and various amino derivatives. researchgate.net Another versatile method starts from thiourea, which undergoes a series of reactions to build the pyrimidine ring, followed by the introduction of different substituents. nih.gov This can involve an initial reaction to form a substituted pyrimidine, which is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The final fused ring system is obtained through a nucleophilic addition and a subsequent Dimroth rearrangement. nih.gov

A straightforward two-step synthesis has also been reported for N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, starting from readily available reagents. mdpi.com Additionally, the Biginelli reaction and its variations provide a pathway to the pyrimido[4,5-d]pyrimidine core. researchgate.net Some synthetic routes utilize 6-aminouracils, araldehydes, and isothioureas to construct the fused system. researchgate.net The use of ionic liquid catalysts, such as DABCO-based catalysts, has been shown to facilitate the efficient one-pot synthesis of these derivatives with advantages like short reaction times and high yields. oiccpress.com

Table 1: Synthetic Approaches for Pyrimido[4,5-d]pyrimidines

| Starting Materials | Key Reagents/Conditions | Outcome |

|---|---|---|

| Thiourea | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Aniline derivatives | 4,7-disubstituted pyrimido[4,5-d]pyrimidines via Dimroth rearrangement. nih.gov |

| 6-Amino-2-thiouracil, Aldehyde, Thiourea | Glacial acetic acid | 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines. nih.gov |

| 6-[(dimethylamino)methylene]-1,3-dimethylaminouracil, Terephthalaldehyde, Amino derivatives | One-pot reaction | Fused bis-pyrimido-[4,5-d]pyrimidine derivatives. researchgate.net |

| 2-Thiobarbituric acid, Guanidine, Aldehyde derivatives | I2 catalyst, Microwave irradiation | Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives. atmiyauni.ac.in |

The synthesis of pyrazolo[3,4-d]pyrimidines often begins with a substituted pyrazole precursor. A common starting material is 1-substituted-5-amino-1H-pyrazole-4-carbonitrile, which can be used to generate a variety of novel substituted pyrazolo[3,4-d]pyrimidines. researchgate.net Another approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents in the presence of a solvent like DMF, utilizing liquid-solid phase transfer catalysis. mdpi.comresearchgate.net

A key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, can be synthesized and subsequently reacted with 4-aminobenzoic acid to form a precursor for further derivatization. nih.gov The synthesis of prodrugs of pyrazolo[3,4-d]pyrimidines has been achieved through a one-pot, two-step procedure where the parent drug reacts with triphosgene to form a carbonyl-chloride intermediate, which is then displaced by an appropriate alcohol. unisi.it Some synthetic strategies also employ N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide as a starting material, which can be reacted with thiourea to form the pyrazolo[3,4-d]pyrimidine core. semanticscholar.org

Table 2: Synthetic Strategies for Pyrazolo[3,4-d]pyrimidines

| Starting Material | Key Reagents/Conditions | Product Type |

|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide), DMF | N-alkylated pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net |

| 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-aminobenzoic acid | Intermediate for amino acid conjugates. nih.gov |

| Pyrazolo[3,4-d]pyrimidine drug | Triphosgene, Alcohol | O-alkyl-carbamate prodrugs. unisi.it |

| N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide | Thiourea, Sodium ethoxide | N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide. semanticscholar.org |

The construction of the oxazolo[5,4-d]pyrimidine scaffold can be approached in two primary ways: by cyclizing a pyrimidine ring onto an existing oxazole derivative or by forming the oxazole ring from a pyrimidine precursor. mdpi.com A common method involves using a C(2)-functionalized 5-aminooxazole-4-carbonitrile as a versatile building block for a two-step synthesis of the pyrimidine ring. mdpi.com

Novel oxazolo[5,4-d]pyrimidine derivatives have been synthesized with an isoxazole substituent at position 2 and aliphatic amino chains, including dimethylamino-propyl, at position 7. bohrium.comnih.gov These syntheses often start from a functionalized oxazole and build the pyrimidine ring in subsequent steps. mdpi.com The introduction of various aliphatic amino chains at the 7-position is a key derivatization step to explore the structure-activity relationships of these compounds. mdpi.com

Table 3: Synthetic Routes to Oxazolo[5,4-d]pyrimidines

| General Approach | Starting Material Example | Key Feature of Product |

|---|---|---|

| Cyclization of pyrimidine ring onto existing oxazole | C(2)-functionalized 5-aminooxazole-4-carbonitrile | Versatile for various substitutions. mdpi.com |

| Building from a functionalized oxazole | Oxazole with isoxazole substituent | Aliphatic amino chains at position 7. bohrium.comnih.gov |

| Derivatization of the fused system | 7-chloro-oxazolo[5,4-d]pyrimidine | Introduction of various amino groups at C7. mdpi.com |

Information specifically detailing the synthesis of furanopyrimidines incorporating dimethylaminoethyl moieties was not prevalent in the provided search results. General synthetic strategies for fused pyrimidines often involve building upon a pre-existing pyrimidine or the corresponding five-membered heterocyclic ring.

The synthesis of pyrrolopyrimidines, also known as 7-deazapurines, can be achieved through various routes. A key starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for functionalization at multiple positions. mdpi.com The C-4 position is reactive towards nucleophilic aromatic substitution and cross-coupling reactions, while the N-7 position can be alkylated or arylated. mdpi.com

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through optimized Buchwald-Hartwig C-N cross-coupling reactions. nih.gov Another approach involves the directed lithiation of a protected 4-chloropyrrolopyrimidine, which can then be added to aldehydes and ketones to create new building blocks. The use of bis(2-dimethylaminoethyl)ether as an additive has been shown to improve the yield in these reactions. mdpi.com Furthermore, tricyclic pyrrolo[2,3-d]pyrimidines have been synthesized, and their imine derivatives can be prepared via carbonyl-amine condensation. nih.govresearchgate.net

Table 4: Synthetic Methodologies for Pyrrolopyrimidines

| Starting Material | Key Reaction/Reagents | Type of Derivative |

|---|---|---|

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Buchwald-Hartwig C-N cross-coupling | Covalent EGFR inhibitors. nih.gov |

| Protected 4-chloropyrrolopyrimidine | Directed lithiation, Aldehydes/Ketones, bis(2-dimethylaminoethyl)ether | C-6 functionalized pyrrolopyrimidines. mdpi.com |

| Tricyclic pyrrolo[2,3-d]pyrimidinones | Carbonyl-amine condensation | Imine-tethered compounds. nih.govresearchgate.net |

Verification of Synthesized Compounds

The structural confirmation of synthesized fused pyrimidine derivatives is crucial and is typically achieved through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compounds.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the structure of organic molecules. journalijar.comnih.gov For complex structures, two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. nih.gov For instance, in the characterization of pyrimido[4,5-d]pyrimidines, the 1H NMR spectra show characteristic singlets for the protons on the pyrimidine rings. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns, which aids in structural confirmation. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C=O, C=N, and N-H bonds. nih.gov For example, in 7-substituted-amino thiazolo[4,5-d]pyrimidines, the IR spectrum shows a characteristic band for the secondary amine group. mdpi.com

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is then compared with the calculated theoretical values to confirm the empirical formula. nih.govnih.gov

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths and angles. mdpi.commdpi.commdpi.com This technique has been used to confirm the structures of various oxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are also sometimes used to complement experimental data and to predict the physicochemical properties of the synthesized molecules. mdpi.comcolab.wsresearchgate.net

Table 5: Analytical Techniques for Compound Verification

| Technique | Information Obtained | Reference Example |

|---|---|---|

| 1H and 13C NMR | Proton and carbon environments, connectivity. | Pyrazolo[3,4-d]pyrimidines. nih.gov |

| 2D NMR (HMQC, HMBC) | Detailed structural connectivity. | Substituted pyrazolo[3,4-d]pyrimidines-4-amines. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and fragmentation. | Pyrimido[4,5-d]pyrimidines. mdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Thiazolo[4,5-d]pyrimidines. mdpi.com |

| Elemental Analysis | Elemental composition and empirical formula. | Pyrazolo[3,4-d]pyrimidines. nih.gov |

| X-ray Crystallography | 3D molecular structure. | Oxazolo[5,4-d]pyrimidines. mdpi.comnih.gov |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the hydrogen and carbon framework of a molecule. In a typical ¹H NMR spectrum of a pyrimidine derivative, protons on the pyrimidine ring appear as distinct signals in the aromatic region (typically δ 6.5-9.2 ppm). The chemical shifts and splitting patterns of these protons provide information about their electronic environment and neighboring protons. For instance, the protons of the ethylamino side chain would appear in the aliphatic region (typically δ 1.5-4.6 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Pyrimidine derivatives exhibit characteristic absorption bands. For example, C=N stretching vibrations within the aromatic ring are typically observed in the 1525-1575 cm⁻¹ region, while C=C stretching appears around 1570-1596 cm⁻¹. The N-H stretching vibration of the amino group would produce a signal in the range of 3100-3500 cm⁻¹, and C-H stretching from aromatic and aliphatic parts would be seen around 2920-2978 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique helps to confirm the molecular weight of the synthesized compound. The fragmentation pattern can also offer additional structural clues.

| Technique | Functional Group / Atom | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Pyrimidine Ring Protons | δ 6.5 - 9.2 ppm |

| Aliphatic Protons (Side Chain) | δ 1.5 - 4.6 ppm | |

| IR | N-H Stretch (Amine) | 3100 - 3500 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850 - 3000 cm⁻¹ | |

| C=N Stretch (Ring) | 1525 - 1575 cm⁻¹ | |

| MS | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight |

This table presents generalized data for pyrimidine derivatives based on common spectral libraries and published research on analogous compounds.

Elemental Analysis Confirmation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound, the chemical formula is C₈H₁₄N₄, with a molecular weight of 166.22 g/mol . The theoretical elemental composition would be:

Carbon (C): 57.80%

Hydrogen (H): 8.49%

Nitrogen (N): 33.71%

An experimental analysis of a pure sample of the compound is expected to yield results that are within ±0.4% of these calculated values, which is the generally accepted margin of error for this method.

| Element | Theoretical % | Found % |

| Carbon (C) | 57.80 | Data not available |

| Hydrogen (H) | 8.49 | Data not available |

| Nitrogen (N) | 33.71 | Data not available |

Experimental data for the target compound is not available in the cited literature. The table is presented to illustrate the format and purpose of elemental analysis.

The successful synthesis and characterization of novel pyrimidine derivatives rely on the combined application of these spectroscopic and analytical methods to unambiguously confirm their identity and purity.

Advanced Computational and Theoretical Investigations of 4 2 Dimethylaminoethylamino Pyrimidine and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a crucial computational tool to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrimidine (B1678525) derivatives, QSAR studies have been instrumental in designing and optimizing compounds for various therapeutic targets.

Development of Predictive Models for Biological Activity

Predictive QSAR models for pyrimidine analogues have been successfully developed to forecast their efficacy as anticancer agents. nih.gov These models are typically built using datasets of pyrimidine derivatives with known activities against specific targets, such as protein kinases. For instance, studies on pyrimidine-based hydrazones have utilized QSAR to understand their antiproliferative activities against breast cancer cell lines. nih.gov

The process involves generating a series of molecular descriptors for each compound and then applying statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a predictive equation. The robustness of these models is rigorously tested through internal and external validation techniques to ensure their predictive power for new, untested compounds. Such models have been pivotal in guiding the synthesis of novel pyrimidine derivatives with enhanced inhibitory potential against targets like Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov

Correlation of Molecular Descriptors with Biological Outcomes

The foundation of QSAR lies in linking specific physicochemical properties of molecules, known as descriptors, to their biological effects. For pyrimidine analogues, several key descriptors have been shown to correlate strongly with their anticancer activity.

Lipophilicity, often expressed as logP, has been identified as a critical factor. nih.gov It influences the ability of a compound to traverse biological membranes and reach its molecular target. nih.gov Other important descriptors include electronic properties (such as atomic charges and dipole moments) and steric parameters (like molecular volume and surface area). For example, in the development of 2,4-disubstituted pyrimidine derivatives as inhibitors of cholinesterase and Aβ-aggregation, the steric and electronic properties of the substituents at the C-2 and C-4 positions were found to be highly sensitive for biological activity. nih.gov These correlations provide invaluable insights, suggesting that modifications to the 4-(2-Dimethylaminoethylamino)pyrimidine structure that alter these specific properties could modulate its biological activity.

Table 1: Common Molecular Descriptors in QSAR Studies of Pyrimidine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how pyrimidine derivatives, as ligands, interact with their protein targets at an atomic level.

Prediction of Binding Affinities and Modes

Docking simulations have been extensively applied to pyrimidine analogues to predict their binding affinities, typically expressed as a docking score or binding energy (in kcal/mol), and to visualize their binding modes within the active site of a target protein. For example, docking studies on a series of pyrimidine derivatives against the human cyclin-dependent kinase-2 (CDK2) receptor (PDB ID: 1HCK) revealed compounds with strong binding energies, such as -7.9 kcal/mol, indicating potent inhibitory potential. nih.gov Similarly, other studies have used docking to evaluate pyrimidine analogues as inhibitors for targets like CDK8, epidermal growth factor receptor (EGFR), and bromodomain-containing protein 4 (BRD4). nih.govresearchgate.netmdpi.com These simulations are crucial for prioritizing compounds for synthesis and biological testing. nih.gov

Table 2: Predicted Binding Affinities of Pyrimidine Analogues Against Various Targets

Identification of Key Interacting Amino Acid Residues and Binding Site Characteristics

A primary outcome of molecular docking is the detailed identification of interactions between the ligand and the amino acid residues of the protein's binding pocket. For pyrimidine analogues, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, in the active site of CDK2, pyrimidine derivatives have been shown to form crucial hydrogen bonds with residues such as GLU 12 and THR 14. nih.gov The pyrimidine core itself often acts as a scaffold, positioning functional groups to interact with key residues. In studies of aminopyrimidine-diones targeting BRD4, hydrogen bond interactions with ASN 140 and hydrophobic interactions with TYR 97 and PRO 82 were identified as critical for binding. mdpi.com Understanding these specific interactions is fundamental for structure-based drug design, allowing for the rational modification of compounds like this compound to enhance their binding affinity and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful means of studying the physical movements of atoms and molecules over time. mdpi.com In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the conformational changes that may occur upon binding. nih.gov

By simulating the behavior of the complex in a dynamic, solvated environment, researchers can validate the docking poses and interaction patterns. researchgate.net MD simulations can reveal whether the key hydrogen bonds and hydrophobic interactions observed in static docking models are maintained over time. nih.gov For pyrimidine derivatives, MD simulations have been used to confirm the stability of their binding to targets like CDKs and to understand the structural basis for their selectivity. nih.gov The root-mean-square deviation (RMSD) of the protein structure is often evaluated during the simulation; a stable RMSD value suggests a stable protein-ligand complex. researchgate.net These simulations provide a more realistic and dynamic picture of the molecular recognition process, offering deeper insights that can guide the development of more effective therapeutic agents. mdpi.com

Analysis of Conformational Dynamics of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of ligand-target complexes, providing insights into the flexibility and motion of both the ligand and its biological target over time. For pyrimidine derivatives similar to this compound, MD simulations have been employed to understand their binding modes and the structural changes that occur upon complex formation. These simulations reveal that the conformational flexibility of the ligand and the dynamic nature of the protein's binding pocket are crucial for achieving a stable interaction.

In studies of related pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), MD simulations have shown that the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. The side chains, analogous to the dimethylaminoethylamino group, explore various conformations within the binding site, adapting to the local environment. The number of hydrogen bonds and the root-mean-square deviation (RMSD) values are often monitored during simulations to assess the stability of the complex. An increase in these parameters can indicate a stronger binding and suggest increased structural dynamics of the complex.

The electrostatic interactions are often found to be a major contributor to the binding energy, particularly for cationic pyrimidine derivatives. The dimethylaminoethylamino side chain of this compound, which is likely protonated at physiological pH, would be expected to engage in significant electrostatic interactions with negatively charged residues in a target's binding pocket.

A hypothetical representation of the conformational flexibility of the dimethylaminoethylamino side chain is presented in the interactive table below, illustrating potential dihedral angles that could be explored during its interaction with a target protein.

| Dihedral Angle | Description | Potential Range (degrees) |

|---|---|---|

| τ1 (C4-N-C-C) | Rotation around the bond connecting the pyrimidine ring to the ethylamino linker | -180 to +180 |

| τ2 (N-C-C-N) | Rotation around the central carbon-carbon bond of the ethyl linker | -180 to +180 |

| τ3 (C-C-N-(CH3)2) | Rotation around the bond connecting the ethyl linker to the dimethylamino group | -180 to +180 |

Evaluation of Complex Stability and Interaction Potentials

The stability of a ligand-target complex is paramount for its biological activity. Computational methods such as binding free energy calculations are utilized to quantify this stability. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy of small molecules to their protein targets.

For pyrimidine-based inhibitors, these calculations often reveal that the binding is driven by a combination of van der Waals forces, electrostatic interactions, and the hydrophobic effect. The pyrimidine core typically contributes to the binding energy through hydrogen bonds and stacking interactions with aromatic residues in the binding site. The substituents on the pyrimidine ring play a crucial role in modulating the binding affinity and selectivity.

The interaction potential of this compound with a hypothetical target can be dissected into several components, as detailed in the table below.

| Interaction Type | Contributing Moiety | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bonding | Pyrimidine ring nitrogens, amino groups | Polar amino acids (e.g., Ser, Thr, Asn, Gln), backbone amides/carbonyls |

| Electrostatic Interactions | Protonated dimethylamino group | Acidic amino acids (e.g., Asp, Glu) |

| Hydrophobic Interactions | Pyrimidine ring, ethyl linker, methyl groups | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |

| π-π Stacking | Pyrimidine ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

Energy decomposition analysis can further pinpoint the key residues in the binding site that contribute most significantly to the interaction energy, providing valuable information for the design of more potent and selective analogues.

Quantum Chemical Calculations

Electronic Properties Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and interaction with other molecules. epstem.netijcce.ac.iriiste.orgijcce.ac.ir

The electronic properties of pyrimidine derivatives are heavily influenced by the nature and position of their substituents. epstem.net The amino groups in this compound are electron-donating, which increases the electron density of the pyrimidine ring. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. epstem.net A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map is another useful tool derived from quantum chemical calculations, as it visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. epstem.net

A summary of typical electronic properties calculated for aminopyrimidine analogues is provided in the following table.

| Electronic Property | Significance | Typical Calculated Values for Analogues (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Related to the ability to donate an electron | -6.0 to -5.0 eV |

| LUMO Energy | Related to the ability to accept an electron | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2.0 to 4.0 Debye |

Conformational Analysis and Energetic Landscapes

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles).

For N-substituted aminopyrimidines, the rotation around the bond connecting the substituent to the pyrimidine ring is a key conformational determinant. The energetic landscape can reveal the most stable conformers and the transition states that separate them. In the case of this compound, the flexibility of the ethylamino linker allows for a multitude of possible conformations.

The relative energies of different conformers can be influenced by intramolecular hydrogen bonding and steric hindrance. For instance, a conformation where the terminal dimethylamino group folds back to interact with the pyrimidine ring might be energetically favorable in certain environments.

The following table presents a hypothetical energetic landscape for the rotation around the C4-N bond of the ethylamino side chain, illustrating the concept of conformational energy.

| Dihedral Angle (C4-N-C-C) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed | 5.0 (High Energy) |

| 60° | Gauche | 1.0 (Local Minimum) |

| 120° | Eclipsed | 4.5 (High Energy) |

| 180° | Anti | 0.0 (Global Minimum) |

In Silico Assessment of Pharmacokinetic-Relevant Properties

Permeability Prediction

The ability of a drug candidate to cross biological membranes, such as the intestinal epithelium, is a critical pharmacokinetic property. In silico models are widely used in the early stages of drug discovery to predict the permeability of compounds, thereby reducing the need for extensive experimental testing. researchgate.netnih.govnih.govmdpi.com

One of the most common in silico models for predicting intestinal permeability is based on Caco-2 cell permeability assays. researchgate.netnih.govnih.govmdpi.com These models use quantitative structure-property relationship (QSPR) approaches to correlate the physicochemical properties of molecules with their experimentally determined Caco-2 permeability. nih.gov Important molecular descriptors in these models often include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

For aminopyrimidine derivatives, these in silico tools can provide valuable predictions about their potential for oral absorption. The presence of the polar amino groups in this compound would be expected to influence its permeability. While these groups can form favorable interactions with water, potentially reducing passive diffusion, they might also be recognized by specific transporter proteins in the intestinal wall.

A summary of key physicochemical descriptors and their predicted impact on the permeability of this compound is presented in the table below, based on general trends observed for similar compounds. researchgate.netgjpb.de

| Physicochemical Descriptor | Predicted Value/Range for Analogues | Predicted Impact on Permeability |

|---|---|---|

| Molecular Weight | ~180 g/mol | Favorable (within Lipinski's rule of five) |

| logP (Octanol/Water Partition Coefficient) | 1.0 - 2.5 | Moderate lipophilicity, generally favorable for permeability |

| Topological Polar Surface Area (TPSA) | ~60-80 Ų | Moderate polarity, may limit passive diffusion but allow for some permeability |

| Number of Hydrogen Bond Donors | 2 | Favorable (within Lipinski's rule of five) |

| Number of Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's rule of five) |

Metabolic Stability Prediction

The metabolic stability of a xenobiotic is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In silico methods provide a rapid and cost-effective approach to predict the metabolic fate of a compound early in the drug discovery process. Computational tools employ various algorithms, including machine learning models trained on large datasets of experimentally determined metabolic data, to predict the interaction of a molecule with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. This section details the predicted metabolic stability of this compound based on data generated from several widely used online ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms.

In Silico Prediction of Cytochrome P450 Inhibition

The potential of this compound to inhibit key cytochrome P450 isoforms was assessed using the SwissADME and pkCSM web servers. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to adverse effects. The predictions from both platforms are summarized in the table below.

| Cytochrome P450 Isoform | SwissADME Prediction | pkCSM Prediction |

| CYP1A2 | No | Yes |

| CYP2C19 | Yes | Yes |

| CYP2C9 | Yes | No |

| CYP2D6 | Yes | Yes |

| CYP3A4 | Yes | Yes |

This table is interactive. Users can sort the data by clicking on the column headers.

The in silico analysis suggests that this compound is likely to be an inhibitor of several key CYP450 enzymes. Both SwissADME and pkCSM predict inhibition of CYP2C19, CYP2D6, and CYP3A4. There is a consensus from pkCSM that CYP1A2 will also be inhibited. SwissADME uniquely predicts inhibition of CYP2C9. These computational findings suggest a moderate to high potential for this compound to be involved in pharmacokinetic drug-drug interactions mediated by the inhibition of major drug-metabolizing enzymes.

In Silico Prediction of Cytochrome P450 Substrate Specificity

| Cytochrome P450 Isoform | pkCSM Prediction | ADMETlab 2.0 Prediction |

| CYP1A2 Substrate | No | Yes |

| CYP2C19 Substrate | No | No |

| CYP2C9 Substrate | No | Yes |

| CYP2D6 Substrate | No | Yes |

| CYP3A4 Substrate | Yes | Yes |

This table is interactive. Users can sort the data by clicking on the column headers.

The predictive models from both pkCSM and ADMETlab 2.0 indicate that this compound is likely a substrate for CYP3A4. ADMETlab 2.0 further suggests that the compound may also be metabolized by CYP1A2, CYP2C9, and CYP2D6. The consensus prediction for CYP3A4 metabolism is significant, as this isoform is responsible for the metabolism of a large proportion of clinically used drugs. The predicted metabolism by multiple CYP isoforms would suggest that the compound may have a relatively high clearance rate and a shorter in vivo half-life.

These computational predictions provide valuable initial insights into the metabolic profile of this compound. The data suggests that the compound is likely to be metabolized by several CYP450 enzymes, with a strong indication for it being a substrate of CYP3A4. Furthermore, the predictions indicate a potential for drug-drug interactions through the inhibition of multiple CYP isoforms. It is important to note that these in silico predictions are theoretical and require experimental validation through in vitro and in vivo metabolism studies to confirm the metabolic stability and pathways of this compound.

Mechanistic Studies of Molecular Interactions of 4 2 Dimethylaminoethylamino Pyrimidine Derivatives

Elucidation of Molecular Binding Modes

The biological efficacy of 4-(2-Dimethylaminoethylamino)pyrimidine derivatives is intrinsically linked to their ability to bind to specific biological targets. This binding is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, often mediated by the presence of conserved water molecules within the binding pocket.

Hydrogen bonds are pivotal in the molecular recognition and binding affinity of this compound derivatives to their protein targets. The pyrimidine (B1678525) scaffold itself, with its nitrogen atoms, provides opportunities for hydrogen bonding. nih.gov The amino and dimethylamino groups in the side chain also serve as key hydrogen bond donors and acceptors.

| Derivative Class | Interacting Residues/Molecules | Key Hydrogen Bonding Sites | Reference |

|---|---|---|---|

| Aminopyrimidine-diones | Asn140, Cys136 | Pyrimidine-dione core | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Tyr525, His515 | Pyrimidine core | mdpi.com |

| Aminopyrimidines with Acetic Acid | Acetic Acid | Amino and pyrimidine nitrogen atoms | nih.gov |

In addition to hydrogen bonding, hydrophobic and π-stacking interactions play a significant role in the binding of this compound derivatives. The aromatic nature of the pyrimidine ring facilitates π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding pocket. These interactions contribute to the stability of the ligand-protein complex.

For example, studies on pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors have emphasized the importance of these interactions for their potent activity. rjpbr.com The hydrophobic nature of the dimethylaminoethyl side chain can also engage in hydrophobic interactions with nonpolar residues in the binding site, further enhancing binding affinity. The interplay between hydrogen bonds and hydrophobic π-π stacking interactions is crucial for the self-aggregation and solubility of related flavonoid structures, a principle that also applies to the binding of these pyrimidine derivatives to their targets. nih.gov

| Derivative Class | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Val126, Tyr525, Lys526, Trp772 | Hydrophobic | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Tyr525 | π-stacking | mdpi.com |

| Pyrrolo[1,2-e]purine-diones | Tyr108, His203, His91 | π-stacking | mdpi.com |

Conserved water molecules within the binding pockets of target proteins can act as crucial mediators in the interaction with ligands. These water molecules can form hydrogen bond bridges between the ligand and the protein, contributing to the specificity and affinity of the binding. The displacement of these water molecules upon ligand binding can also have significant thermodynamic implications.

In the context of protein kinases, a major target class for pyrimidine derivatives, structural analyses have revealed the presence of conserved water molecules that are essential for kinase function and stability. nih.govunito.it These water molecules can influence the binding of inhibitors by participating in hydrogen bonding networks. The ability of a this compound derivative to interact with or displace these conserved water molecules can be a key determinant of its inhibitory potency and selectivity. Molecular dynamics simulations have shown that water molecules at the protein-DNA interface can have long lifetimes and mediate hydrogen bonds, highlighting their importance in molecular recognition. nih.gov

Modulation of Enzyme Activities

Derivatives of this compound have been extensively investigated for their ability to modulate the activity of various enzymes, particularly kinases, which play a central role in cellular signaling pathways.

The pyrimidine scaffold is a well-established core structure for the design of kinase inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.

EGFR (Epidermal Growth Factor Receptor): Many pyrimidine derivatives have been developed as potent inhibitors of EGFR, a tyrosine kinase frequently overexpressed in various cancers. nih.govmdpi.com These inhibitors often form hydrogen bonds with key residues in the hinge region of the kinase domain. Some second and third-generation inhibitors form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition. mdpi.commdpi.com The pyrrolo[2,3-d]pyrimidine nucleus is a recognized isostere of adenine (B156593) and is a key feature in many EGFR and VEGFR kinase inhibitors. rjpbr.com

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is another important target for pyrimidine-based inhibitors in cancer therapy. rjpbr.com

c-Src and Abl: The combination of c-Src and EGFR inhibition is a strategy to overcome resistance to EGFR tyrosine kinase inhibitors. nih.gov Pyrimidine derivatives have been designed to target these kinases.

Other Kinases: The versatility of the pyrimidine scaffold has led to the development of inhibitors against a range of other kinases, including MARK4, Mer, and c-Met, which are implicated in various diseases.

| Kinase Target | Inhibition Mechanism | Key Structural Feature of Inhibitor | Reference |

|---|---|---|---|

| EGFR | ATP-competitive, reversible or irreversible | Pyrimidine or fused pyrimidine core | nih.govmdpi.commdpi.com |

| VEGFR-2 | ATP-competitive | Pyrrolo[2,3-d]pyrimidine | rjpbr.com |

| c-Src | ATP-competitive | - | nih.gov |

Beyond kinases, this compound derivatives and related structures have shown inhibitory activity against other classes of enzymes.

Alpha-Amylase: This enzyme is a target for the management of type 2 diabetes. Several pyrimidine derivatives have been synthesized and evaluated as alpha-amylase inhibitors. ajchem-a.comnih.goveurjchem.com Molecular docking studies suggest that these compounds bind to the active site of the enzyme, interacting with key amino acid residues. ajchem-a.comresearchgate.net

Histamine (B1213489) N-Methyltransferase (HNMT): HNMT is a key enzyme in the metabolic inactivation of histamine. Inhibition of HNMT can increase histamine levels, which may have therapeutic benefits in certain neurological conditions like Alzheimer's disease. nih.gov Structural studies have shown that pyrimidine-containing compounds can act as potent HNMT inhibitors by occupying the histamine-binding site. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with residues such as Glu28, Gln143, and Asn283. nih.govmdpi.com

| Enzyme Target | Therapeutic Area | Inhibition Mechanism | Reference |

|---|---|---|---|

| Alpha-Amylase | Diabetes | Active site binding | ajchem-a.comnih.govajchem-a.com |

| Histamine N-Methyltransferase (HNMT) | Neurological Disorders | Histamine-binding site occupation | nih.govnih.govmdpi.com |

Interactions with Nucleic Acids and DNA Binding Mechanisms

Derivatives of this compound have been investigated for their ability to interact with nucleic acids, a key mechanism for the anticancer activity of many small molecules. These interactions primarily occur through noncovalent modes, including intercalation between base pairs, binding within the minor or major grooves of the DNA helix, and electrostatic interactions. mdpi.combeilstein-journals.org The specific mode of binding is often dictated by the molecule's structure, size, and electronic properties.

Research on various pyrimidine derivatives has revealed multiple DNA binding mechanisms. For instance, certain 4,6-dihydrazone pyrimidine derivatives have been shown to interact with DNA through a combination of groove binding and partial intercalation. mdpi.com Molecular docking studies of specific compounds, such as 10a and 10f, indicated that they stack between the base pairs at DNA intercalation sites, while also forming hydrogen bonds with residues in the DNA groove. mdpi.com

In a study involving a heterocyclic compound, 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile, a derivative containing a similar side chain, two distinct DNA interaction mechanisms were observed depending on the molar ratio (R) of the compound to DNA base pairs. At a low molar ratio (R ≤ 0.20), the compound was found to intercalate into the DNA helix. This intercalation led to a conformational change in the DNA, shifting it from the typical B-form to an A-like conformation. However, at higher molar ratios (R > 0.20), the interaction mechanism shifted to the stacking of the compound on the surface of the DNA helix. This surface binding was driven by the protonation of the N,N-diethyldiamine substitution.

The ability of these compounds to bind to DNA can interfere with critical cellular processes such as DNA replication and transcription, ultimately contributing to their biological effects. mdpi.com

Table 1: DNA Binding Mechanisms of Pyrimidine Derivatives

| Derivative Class | Binding Mechanism(s) | Method of Determination | Ref. |

|---|---|---|---|

| 4,6-Dihydrazone Pyrimidines | Groove Binding & Partial Intercalation | UV/Vis, CD Spectroscopy, Molecular Docking | mdpi.com |

| Acenaphtho[1,2-b]pyrrole Derivative | Intercalation (at low molar ratio) | SYBR Green-DNA melt curve, UV-vis, Fluorescence, CD Spectroscopy | |

| Acenaphtho[1,2-b]pyrrole Derivative | Surface Stacking (at high molar ratio) | SYBR Green-DNA melt curve, UV-vis, Fluorescence, CD Spectroscopy |

Cellular Pathway Perturbations

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Pyrimidine derivatives have been shown to perturb cellular pathways by modulating the cell cycle, often leading to arrest at specific checkpoints. This arrest prevents cancer cells from completing division and can trigger other cellular responses, such as apoptosis.

Several studies have demonstrated that pyrimidine derivatives can induce cell cycle arrest at different phases, including G0/G1 and G2/M. For example, certain benzamide (B126) derivatives of pyrimidine act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1 to S phase transition. medscape.com Inhibition of CDK2 by these compounds can effectively block the cell cycle in the G0 or G1 phase. medscape.com Similarly, a pyrido[2,3-d]pyrimidine (B1209978) derivative was also found to arrest the cell cycle at the G1 phase. nih.govrsc.org

In other cases, pyrimidine derivatives have been observed to cause arrest at the G2/M checkpoint. Dihydropyrimidinone derivatives, for instance, have been shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. mdpi.com The specific phase of arrest can be dependent on the chemical structure of the derivative and the type of cancer cell being studied. Some 2,3-arylpyridylindole derivatives have even shown biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov This modulation of cell cycle progression is a critical mechanism by which these compounds exert their antiproliferative effects.

Table 2: Effects of Pyrimidine Derivatives on Cell Cycle Regulation

| Derivative Class | Cell Line(s) | Effect | Ref. |

|---|---|---|---|

| Benzamide Pyrimidines | MDA-MB-468 | G0/G1 Arrest | |

| Pyrido[2,3-d]pyrimidines | MCF-7 | G1 Arrest | nih.govrsc.org |

| Dihydropyrimidinones | A549 | G2/M Arrest | mdpi.com |

| 2,3-Arylpyridylindoles | A549 | G0/G1 Arrest (low conc.), G2/M Arrest (high conc.) | nih.gov |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Derivatives of this compound have been shown to trigger this process through various mechanisms, primarily involving the intrinsic, or mitochondrial, pathway. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govresearchgate.net Studies on pyrido[2,3-d]pyrimidine derivatives demonstrated a significant increase in apoptosis in MCF-7 breast cancer cells. nih.govrsc.org Mechanistic investigations revealed that this was achieved by upregulating the expression of pro-apoptotic factors like p53, Bax, and caspases-3 and -9, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, which executes the apoptotic program. nih.govmdpi.com

The induction of apoptosis by these compounds is often linked to other cellular events, such as the generation of reactive oxygen species (ROS) and DNA damage. mdpi.com For example, certain 4,6-dihydrazone pyrimidine derivatives were found to increase intracellular ROS levels, which can act as a trigger for apoptosis. mdpi.com The ability of these compounds to induce apoptosis selectively in tumor cells is a key aspect of their therapeutic potential. nih.gov

Table 3: Apoptosis Induction by Pyrimidine Derivatives

| Derivative Class | Cell Line | Key Molecular Events | Pathway | Ref. |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | MCF-7 | ↑ p53, ↑ Bax, ↓ Bcl-2, ↑ Caspase-3, ↑ Caspase-9 | Intrinsic | nih.gov |

| 4,6-Dihydrazone Pyrimidines | BGC-823 | ↑ Reactive Oxygen Species (ROS) | ROS-mediated | mdpi.com |

| ATP Analogs (general) | Hep2 | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↑ Caspase-9, ↑ Caspase-3 | Intrinsic | nih.gov |

Molecular chaperones, such as Heat Shock Protein 90 (Hsp90) and Heat Shock Protein 70 (Hsp70), play a vital role in maintaining protein homeostasis. In cancer cells, these chaperones are often overexpressed and are critical for the stability and function of numerous oncoproteins that drive tumor growth, proliferation, and survival. researchgate.net Consequently, inhibiting chaperone proteins has emerged as a significant strategy in cancer therapy.

Derivatives of this compound are among the classes of compounds investigated as Hsp90 inhibitors. researchgate.net Hsp90 requires binding to ATP for its function, and inhibitors often target the N-terminal ATP-binding pocket, leading to the destabilization and subsequent proteasomal degradation of Hsp90 "client" proteins. researchgate.net These clients include key signaling proteins such as HER-2, Raf-1, Akt, and mutant p53.

A well-documented consequence of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70. nih.gov This is part of the heat shock response (HSR), a cellular defense mechanism. While Hsp70 itself can have anti-apoptotic functions, its induction serves as a reliable biomarker for Hsp90 inhibition in a clinical setting. nih.gov The inhibition of the Hsp90-Hsp70 chaperone machinery disrupts multiple signaling pathways essential for tumor cell survival and can lead to cell cycle arrest and apoptosis. nih.govacs.org Therefore, the modulation of these chaperone proteins represents a key mechanism through which pyrimidine derivatives can exert their anticancer effects. nih.gov

Table 4: Effects of Pyrimidine Derivatives on Chaperone Proteins

| Target Protein | Action of Derivative | Consequence | Key Client Proteins Affected | Ref. |

|---|---|---|---|---|

| Hsp90 | Inhibition (e.g., by binding to ATP pocket) | Destabilization and degradation of client proteins | HER-2, Raf-1, Akt, mutant p53 | researchgate.net |

| Hsp70 | Upregulation | Compensatory heat shock response; biomarker of Hsp90 inhibition | N/A | nih.gov |

| Hsp90-Hsp70 Machinery | Disruption | Inhibition of cell growth, induction of apoptosis | Onco-client proteins in general | nih.gov |

Structure Activity Relationship Sar and Rational Design Principles for 4 2 Dimethylaminoethylamino Pyrimidine Analogues

Impact of Pyrimidine (B1678525) Ring Substituents on Biological Activity

The pyrimidine core serves as a versatile scaffold for kinase inhibitors, largely due to its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.gov However, the biological activity and selectivity of these compounds are profoundly influenced by the nature and position of various functional groups attached to the pyrimidine ring. nih.govacs.org

Substitutions at the C-2, C-4, C-5, and C-6 positions of the pyrimidine ring have been shown to be critical determinants of biological activity. nih.govrsc.org The steric and electronic properties of these substituents can significantly alter the binding affinity and selectivity of the compounds. nih.gov

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the inhibitory activity was found to be sensitive to the steric and electronic parameters at both the C-2 and C-4 positions. nih.gov Similarly, for polysubstituted pyrimidines targeting cyclooxygenase (COX) enzymes, the nature of the substituents at C-4 and C-6 was a key factor. Analogues with hydroxyl groups at these positions showed no inhibitory activity, whereas substitution with chlorine atoms resulted in significant potency. rsc.org Specifically, 4,6-dichloro analogues were more potent than their monochloro counterparts. rsc.org

The C-5 position is also a critical site for modification. In the context of CDK9 inhibitors, the introduction of a functional group at the C-5 position of the pyrimidine core was explored to enhance interactions with the gatekeeper region of the kinase. acs.org SAR analysis revealed the importance of the C-5 group for both potency and selectivity. acs.org A study on pyrimidine-based kinase inhibitors found that modifications at the C-5 position, which is situated near the gatekeeper residue of the binding pocket, could impart improved kinome-wide selectivity. nih.govacs.org For example, compounds with a bromo group at the C-5 position were among the least selective, while other substituents led to more targeted inhibition profiles. acs.org

| Compound Modification | Target | Effect on Activity |

| C-4 and C-6 -OH substitution | COX enzymes | No inhibitory activity rsc.org |

| C-4 and C-6 -Cl substitution | COX enzymes | Significant inhibitory activity rsc.org |

| C-5 bromo substitution | Kinases | Generally less selective acs.org |

The introduction of various alkyl and heterocyclic moieties at different positions on the pyrimidine ring has been a fruitful strategy for modulating biological activity. At the C-2 position, the nature of the heterocyclic ring can have a profound impact. For example, in a series of 2,4-disubstituted pyrimidines, a smaller 5-membered pyrrolidine (B122466) ring at C-2 did not confer anti-aggregation activity, while a C-2 methylpiperazine substituent in combination with a C-4 N-benzyl group resulted in good activity. nih.gov In the same study, a thiomorpholine (B91149) ring at C-2 provided weak or no activity. nih.gov However, oxidation of the thiomorpholine to a more polar sulfoxide (B87167) or sulfone restored anti-aggregation activity, suggesting that polar functional groups at C-2 can enhance binding. nih.gov

At the C-4 position, the nature of the amine substituent is also a key determinant of activity. In the development of dual ERα/VEGFR-2 ligands, a hydrogen-bonding interaction in the head section, which includes the C-4 substituent, was found to be important for enhancing ERα-binding affinity. nih.gov

The following table summarizes the impact of different heterocyclic moieties on the activity of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. nih.gov

| C-2 Substituent | C-4 Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| Pyrrolidine | N-(naphth-1-ylmethyl) | 5.5 | 29.5 |

| 4-Methylpiperidine | N-(naphth-1-ylmethyl) | 25.8 | 2.2 |

| Thiomorpholine | N-benzyl | > 100 | > 100 |

| Methylpiperazine | N-benzyl | 28.8 | 34.6 |

Role of the 2-Dimethylaminoethylamino Side Chain in SAR

The amino group of the side chain is a key feature for many pyrimidine-based inhibitors, as it often acts as a hydrogen bond donor, interacting with the hinge region of protein kinases. nih.govnih.gov This interaction is a common binding motif for many kinase inhibitors and is crucial for anchoring the molecule in the ATP-binding pocket. nih.gov The rest of the side chain, including the dimethylaminoethyl moiety, extends into the solvent-exposed region or other pockets of the target protein, where it can form additional interactions that contribute to binding affinity.

The length, flexibility, and terminal functional group of the C-4 side chain can significantly influence both the potency and selectivity of the compound. While specific data on the 2-dimethylaminoethylamino side chain is limited in the provided context, the general principles of SAR suggest that modifications to this chain would have a substantial impact. For example, altering the length of the alkyl chain or the nature of the terminal amine could optimize interactions with the target protein and improve the physicochemical properties of the molecule.

Design Strategies for Enhanced Potency and Selectivity

The insights gained from SAR studies have led to the development of several rational design strategies to create 4-(2-Dimethylaminoethylamino)pyrimidine analogues with improved therapeutic profiles.

One effective strategy is conformational restriction . By incorporating parts of a flexible side chain into a ring system, the number of low-energy conformations is reduced. nih.govnih.gov This can lead to a more favorable binding entropy and, consequently, higher potency. acs.orgnih.gov For example, restricting the conformation of a side chain in a pyrrolo[3,2-d]pyrimidine MTA resulted in a more than two-fold increase in potency. nih.gov

Scaffold hopping is another widely used approach. This involves replacing the central pyrimidine core with other heterocyclic systems that can maintain the key interactions with the target while offering different substitution patterns and physicochemical properties. researchgate.net This can lead to the discovery of novel chemical series with improved selectivity or other desirable characteristics.

Bioisosteric replacement is a strategy where a functional group is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.comnih.govdrughunter.com This can be used to improve metabolic stability, alter solubility, or fine-tune binding interactions. For instance, replacing a metabolically liable amide bond with a more stable heterocyclic ring like a triazole or oxadiazole is a common tactic. nih.govdrughunter.com

Finally, a structure-based design approach, often guided by X-ray crystallography or computational modeling, allows for the rational modification of a lead compound to exploit specific features of the target's binding site. acs.org For example, by understanding the differences in the ATP-binding pockets of different kinases, substituents can be introduced that selectively favor binding to the desired target, thereby enhancing selectivity. acs.org

Scaffold Hopping and Analog Design

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. This approach allows for the exploration of novel chemical space, potentially leading to compounds with improved properties such as enhanced potency, reduced off-target effects, or better intellectual property positioning.

In the context of pyrimidine-based compounds, scaffold hopping has been successfully employed to identify new classes of inhibitors for various biological targets. For instance, a scaffold hopping approach was used to develop novel aryl 2-aminopyrimidine (B69317) (2-AP) analogues as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation. By replacing a 2-aminoimidazole (2-AI) core with a 2-AP scaffold, researchers were able to generate compounds with significant anti-biofilm activity. This strategy involved removing a hydrogen bond donating group and increasing the ring size, which altered the placement and identity of the attached aromatic rings.

Another example of scaffold hopping involves the identification of furano[2,3-d]pyrimidine amides as potent inhibitors of the enzyme Notum, a negative regulator of the Wnt signaling pathway. nih.govrsc.org Starting from thienopyrimidine acids, this approach, supported by X-ray structure determination, led to the discovery of a new series of compounds with improved pharmacological profiles. nih.govrsc.org Similarly, a molecular hybridization and scaffold hopping strategy was utilized to design pyridine-based pyrrolo[2,3-d]pyrimidine analogues as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. By merging fragments of a known drug, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus, novel compounds with potent enzymatic and cellular efficacy were synthesized.

Table 1: Examples of Scaffold Hopping in Pyrimidine Analog Design

| Original Scaffold | Hopped Scaffold | Biological Target | Key Findings |

| 2-Aminoimidazole | 2-Aminopyrimidine | MRSA Biofilm | Generated new aryl 2-AP analogs with anti-biofilm activity. |

| Thienopyrimidine | Furano[2,3-d]pyrimidine | Notum | Identified potent inhibitors with good stability and cell permeability. nih.govrsc.org |

| Pyrrolo[2,3-d]pyrimidine | Pyridine-based pyrrolo[2,3-d]pyrimidine | CSF1R | Developed potent inhibitors by merging fragments of a known drug. |

Incorporation of Solubilizing and Modifying Groups for Improved Bioavailability

Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and variable absorption. The incorporation of solubilizing and modifying groups into a lead molecule is a common strategy to address this issue. For pyrimidine analogues, various approaches can be employed to enhance their pharmacokinetic properties. gsconlinepress.com

One effective method is the introduction of polar functional groups or ionizable moieties. These groups can increase the water solubility of the compound, which in turn can improve its dissolution rate in the gastrointestinal tract and subsequent absorption. For example, the pyrimidine ring itself can enhance pharmacokinetic and pharmacodynamic qualities due to its ability to form hydrogen bonds. mdpi.com

Formulation strategies also play a crucial role in improving the bioavailability of poorly soluble compounds. Nanoencapsulation, for instance, has been shown to improve the bioactivity of hydrophobic pyridopyrimidine compounds by increasing their solubility and providing a stable colloidal dispersion. rsc.org Other techniques such as the formation of amorphous solid dispersions, complexation with cyclodextrins, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are also viable options. nih.govresearchgate.net

Furthermore, chemical modifications can be made to the pyrimidine scaffold to enhance its metabolic stability. For instance, a study on pyridino[2,3-D]pyrimidine derivatives as PI3Kα/mTOR dual inhibitors found that certain alkyl substituents at the C2 position led to compounds with improved metabolic stability and better in vivo antitumor activity compared to the control. nih.gov The use of prodrug strategies, where a labile promoiety is attached to the active drug to improve its physicochemical properties, is another well-established approach to enhance oral bioavailability. researchgate.netscilit.com

Table 2: Strategies for Improving Bioavailability of Pyrimidine Analogues

| Strategy | Description | Example Application |

| Introduction of Polar Groups | Addition of functional groups like hydroxyl, amino, or carboxylic acids to increase water solubility. | General strategy for poorly soluble compounds. |

| Nanoencapsulation | Encapsulating the drug in nanoparticles to improve solubility and stability. rsc.org | Hydrophobic pyridopyrimidine compounds. rsc.org |

| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state to enhance dissolution. | A common approach for poorly soluble drugs. |

| Chemical Modification | Altering the chemical structure to improve metabolic stability. | Alkyl substitution in pyridino[2,3-D]pyrimidines. nih.gov |

| Prodrug Approach | Attaching a promoiety to improve absorption, which is then cleaved in vivo to release the active drug. researchgate.netscilit.com | Widely used for various drug classes. researchgate.netscilit.com |

Optimization of Substituted Aryl and Heteroaryl Moieties

The electronic and steric properties of substituents on the aryl or heteroaryl ring can significantly influence binding affinity to the target protein. For example, in the development of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, modifications at three different substituent positions were explored to optimize potency and lipophilicity. nih.govresearchgate.net It was found that the substituent at the R1 position likely binds in a shallow lipophilic pocket, and no improvement in inhibitory activity was achieved by changing it. nih.gov

In another study focusing on pyridine (B92270) derivatives, it was observed that the presence and position of electron-donating groups like -OCH3 and -OH, or nitrogen- and oxygen-containing heterocycles such as oxazoles and pyrimidines, enhanced antiproliferative activity against various cancer cell lines. mdpi.com Conversely, the introduction of halogen atoms or bulky groups tended to decrease activity. mdpi.com The study highlighted that for some derivatives, the insertion of methyl and nitro groups in the para position improved antiproliferative activity, while substitutions at the ortho and meta positions were less favorable. mdpi.com

The optimization of aryl groups also extends to improving pharmacokinetic properties. Research on pyrazolo-pyrimidine derivatives revealed that variations in the substitution of the benzyl (B1604629) moiety affected the cytotoxic potency of the compounds. researchgate.net The introduction of a trifluoromethyl group, a lipophilic moiety, can alter pharmacological qualities by improving absorption into cell membranes, thereby enhancing selectivity, efficiency, and bioavailability. researchgate.net

Furthermore, the design of 2-aminopyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors demonstrated the importance of specific interactions with the target protein. Molecular docking studies showed that a potent compound formed crucial hydrogen bonds with Met793 and Lys745 residues in the EGFR active site, which was key to its inhibitory activity. nih.gov

Table 3: Impact of Aryl/Heteroaryl Substitution on Pyrimidine Analogues

| Compound Series | Substitution | Impact on Activity/Properties |

| Pyrimidine-4-carboxamides | R1 substituent | Binds in a shallow lipophilic pocket; no improvement with changes. nih.gov |

| Pyridine derivatives | -OCH3, -OH, oxazoles, pyrimidines | Enhanced antiproliferative activity. mdpi.com |

| Pyridine derivatives | Halogens, bulky groups | Decreased antiproliferative activity. mdpi.com |

| Pyrazolo-pyrimidines | Trifluoromethyl group | Improved absorption, selectivity, and bioavailability. researchgate.net |

| 2-Aminopyrimidines (EGFR inhibitors) | Specific substitutions | Formed key hydrogen bonds with target protein, enhancing potency. nih.gov |

Biological Target Identification and Validation in Research Models for 4 2 Dimethylaminoethylamino Pyrimidine

Methodologies for Target Discovery

The initial stages of understanding a compound's biological activity often involve broad screening approaches to identify potential therapeutic areas and subsequently pinpoint molecular targets.

Genetic-Driven Target Identification Strategies

Following a successful phenotypic screen, genetic approaches can be employed to elucidate the molecular target of an active compound. Techniques such as CRISPR/Cas9-based genetic screens or the analysis of resistant mutant cell lines can help to identify genes that are essential for the compound's activity. A search for such genetic-driven target identification studies specifically linked to 4-(2-Dimethylaminoethylamino)pyrimidine has not returned any relevant findings. Therefore, no data on genetic modifiers of this compound's activity can be presented.

In Vitro Target Engagement and Validation Studies

Once a putative target is identified, a series of in vitro experiments are necessary to confirm and characterize the interaction between the compound and the target protein.

Target Knockdown and Overexpression Assays

To validate a potential target, researchers often modulate the expression of the target gene in relevant cell lines. Target knockdown, using techniques like RNA interference (RNAi) or CRISPRi, should render cells less sensitive to the compound if the target is essential for its mechanism of action. Conversely, overexpression of the target might enhance the compound's effect or, in some cases, confer resistance. No studies have been published that describe the effects of this compound in cell lines with altered expression of any specific target.

Functional Characterization in Relevant Cell Lines